molecular formula C10H8F2N2S B2377338 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1539215-49-0

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2377338
CAS No.: 1539215-49-0
M. Wt: 226.24
InChI Key: IJCSJFPUFIUFMJ-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the thiazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets

Mode of Action

It’s worth noting that similar compounds have been found to inhibit tyrosine kinase in cell-free assays . This suggests that 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to block the activation of downstream akt, irs-1, and erk signaling pathways . This suggests that this compound might affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been found to inhibit the proliferation of various cell lines . This suggests that this compound might have similar effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluoroaniline with α-bromoacetone in the presence of a base can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,5-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate

Uniqueness

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine is unique due to the combination of the difluorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c1-5-9(15-10(13)14-5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSJFPUFIUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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